

does SURFONIC JL-80X interfere with the Bradford protein assay

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Compound of Interest

Compound Name: SURFONIC JL 80X

Cat. No.: B1166411

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Technical Support Center: Protein Assays and SURFONIC JL-80X

This technical support center provides guidance for researchers, scientists, and drug development professionals who are using the Bradford protein assay in the presence of the nonionic surfactant SURFONIC JL-80X.

Frequently Asked Questions (FAQs)

Q1: Does SURFONIC JL-80X interfere with the Bradford protein assay?

Yes, SURFONIC JL-80X is a nonionic surfactant and is expected to interfere with the standard Bradford protein assay. Nonionic detergents can interact with the Coomassie Brilliant Blue G-250 dye, leading to a false increase in absorbance at 595 nm and consequently an overestimation of the protein concentration.

Q2: What is the mechanism of interference of SURFONIC JL-80X in the Bradford assay?

SURFONIC JL-80X, being a nonionic surfactant, can interfere with the Bradford assay in a few ways. It can interact with the Coomassie dye, causing a shift in its absorbance spectrum even in the absence of protein. Additionally, it can bind to proteins, potentially altering their conformation and affecting their interaction with the dye. The hydrophobic and hydrophilic

domains of the surfactant can compete with the protein for binding to the dye, disrupting the equilibrium of the dye-protein complex formation.

Q3: At what concentration does SURFONIC JL-80X start to interfere with the Bradford assay?

While direct quantitative data for SURFONIC JL-80X is not readily available, its chemical similarity to Triton X-100 suggests that interference becomes significant at concentrations above 0.1% (v/v). For accurate results, it is recommended to keep the concentration of SURFONIC JL-80X in the final assay solution as low as possible.

Q4: Can I still use the Bradford assay if my samples contain SURFONIC JL-80X?

It is possible to use the Bradford assay with samples containing low concentrations of SURFONIC JL-80X. However, it is crucial to include the same concentration of the surfactant in your protein standards and blank to compensate for the interference. For concentrations of SURFONIC JL-80X above 0.1%, it is highly recommended to either remove the detergent from the sample or use an alternative, detergent-compatible protein assay.

Q5: What are the alternatives to the Bradford protein assay when SURFONIC JL-80X is present?

Several alternative protein assays are more compatible with detergents like SURFONIC JL-80X. These include:

- **Bicinchoninic Acid (BCA) Assay:** This assay is generally more resistant to nonionic detergents than the Bradford assay.
- **Detergent-Compatible (DC) Protein Assays:** Several commercially available kits are specifically formulated to be compatible with a wide range of detergents, including nonionic surfactants. These are often based on the Lowry assay but have been modified to tolerate interfering substances.
- **Commercially available detergent-compatible Bradford assays:** Some suppliers offer modified Bradford assay reagents that show increased tolerance to common detergents.^[1]
^[2]

Troubleshooting Guide

Problem	Possible Cause	Solution
High background absorbance in the blank	The concentration of SURFONIC JL-80X in the blank is high enough to interact with the Coomassie dye.	Prepare a new blank solution that contains the exact same concentration of SURFONIC JL-80X as your samples. If the background is still too high, the detergent concentration is likely too high for the standard Bradford assay. Consider using a detergent-compatible assay or removing the detergent.
Inconsistent or non-linear standard curve	The presence of SURFONIC JL-80X is affecting the dye-protein binding in a non-linear fashion.	Ensure that the concentration of SURFONIC JL-80X is identical in all standards and the blank. If the problem persists, the interference is too significant for this method. Switch to a detergent-compatible assay.
Overestimation of protein concentration	SURFONIC JL-80X is causing a false positive signal by interacting with the Coomassie dye.	Validate your results with an alternative, detergent-compatible protein assay (e.g., BCA or a DC assay). If the values from the alternative assay are significantly lower, the Bradford assay results are likely inflated due to detergent interference.
Precipitate forms upon adding Bradford reagent	High concentrations of SURFONIC JL-80X or other components in the sample buffer may cause the dye to precipitate.	Dilute the sample in a buffer compatible with the Bradford assay to reduce the concentration of interfering substances. If dilution is not possible without losing the

protein signal, detergent removal prior to the assay is necessary.

Quantitative Data Summary

The following table summarizes the tolerance of different protein assays to nonionic detergents like Triton X-100. Given the chemical similarity, SURFONIC JL-80X is expected to have a comparable interference profile.

Assay Method	Interfering Substance	Tolerable Concentration (approximate)	Effect of Interference
Standard Bradford Assay	Triton X-100	< 0.1% (v/v)	Overestimation of protein concentration. [3] [4]
BCA Assay	Triton X-100	up to 5% (v/v)	Less interference compared to Bradford. [4] [5]
DC Protein Assay	Triton X-100	up to 10% (v/v)	Formulated for high detergent compatibility. [6]

Experimental Protocols

Protocol 1: Standard Bradford Protein Assay with Detergent Control

Objective: To determine protein concentration in samples containing a low concentration of SURFONIC JL-80X.

Materials:

- Bradford reagent (Coomassie Brilliant Blue G-250 in phosphoric acid and methanol)

- Protein standard solution (e.g., Bovine Serum Albumin, BSA, at 2 mg/mL)
- Buffer used to prepare the protein samples (containing the same concentration of SURFONIC JL-80X as the samples)
- Unknown protein samples containing SURFONIC JL-80X
- Spectrophotometer and cuvettes or a microplate reader

Procedure:

- **Prepare Protein Standards:** Prepare a series of protein standards by diluting the BSA stock solution with the sample buffer containing SURFONIC JL-80X. A typical concentration range is 0.1 to 1.0 mg/mL.
- **Prepare Blank:** Use the sample buffer containing SURFONIC JL-80X as the blank.
- **Assay:**
 - Pipette 10 μ L of each standard, unknown sample, and the blank into separate test tubes or microplate wells.
 - Add 200 μ L of Bradford reagent to each tube or well.
 - Mix well and incubate at room temperature for 5 minutes.
- **Measurement:** Measure the absorbance at 595 nm.
- **Calculation:** Subtract the absorbance of the blank from the absorbance of the standards and unknown samples. Plot the absorbance of the standards versus their concentration to create a standard curve. Determine the concentration of the unknown samples from the standard curve.

Protocol 2: Acetone Precipitation for Detergent Removal

Objective: To remove SURFONIC JL-80X from protein samples prior to protein quantification.

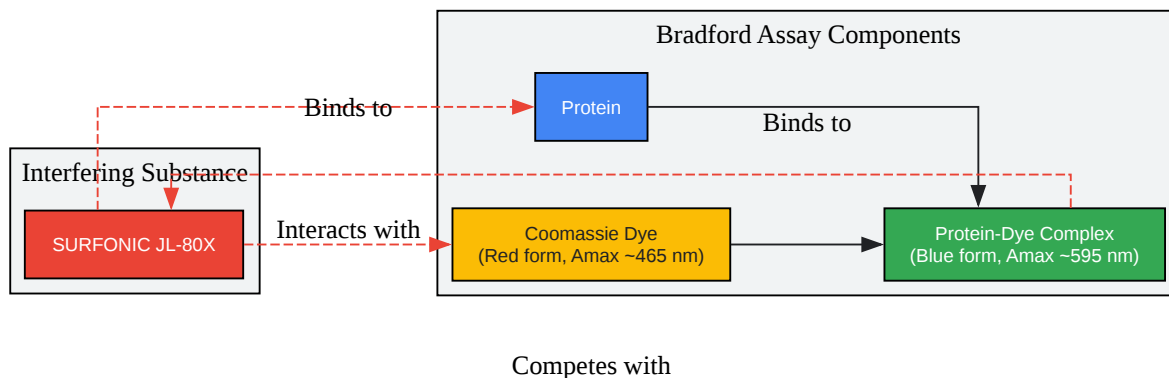
Materials:

- Protein sample containing SURFONIC JL-80X
- Cold acetone (-20°C)
- Microcentrifuge
- Resuspension buffer (compatible with the chosen protein assay)

Procedure:

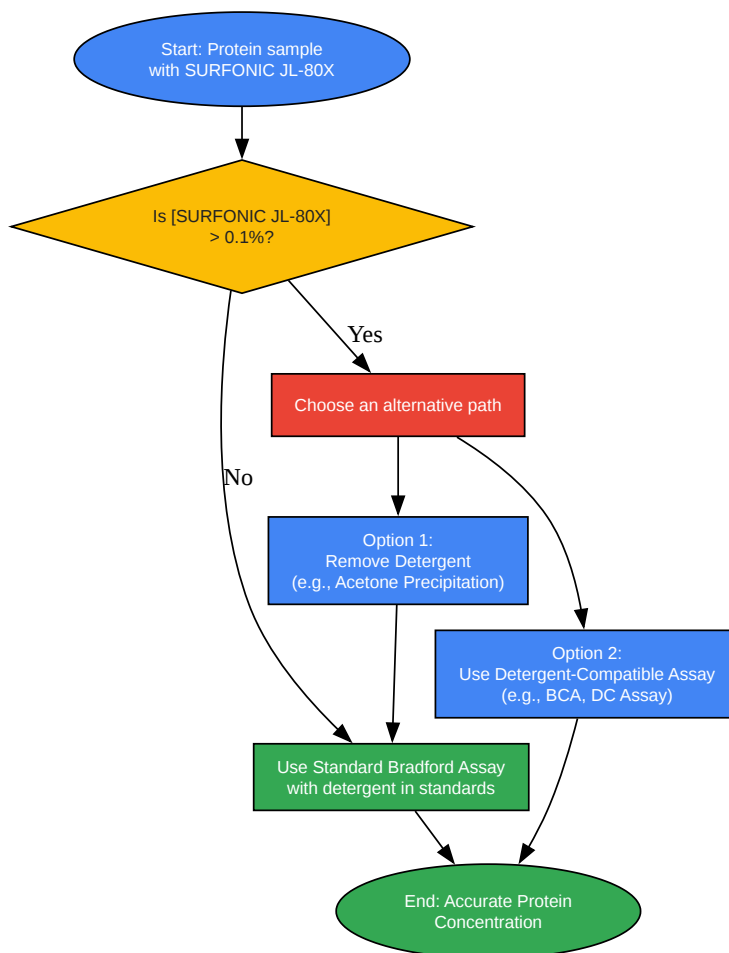
- Precipitation:
 - To 1 volume of your protein sample, add 4 volumes of cold acetone.
 - Vortex briefly and incubate at -20°C for 1 hour.
- Pelleting: Centrifuge the mixture at 15,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
- Washing: Carefully decant the supernatant containing the detergent. Wash the protein pellet by adding 1 volume of cold acetone and centrifuging again at 15,000 x g for 5 minutes at 4°C.
- Drying: Remove the supernatant and air-dry the pellet for 5-10 minutes to remove residual acetone. Do not over-dry the pellet as it may be difficult to redissolve.
- Resuspension: Resuspend the protein pellet in a suitable volume of a buffer that is compatible with your downstream protein assay.
- Quantification: Proceed with your chosen protein assay (e.g., Bradford or BCA).

Visualizations



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Caption: Mechanism of SURFONIC JL-80X interference in the Bradford protein assay.



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Caption: Decision workflow for choosing a protein assay with SURFONIC JL-80X.

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